molecular formula C25H34F2O3 B1139084 LG 101506

LG 101506

Numéro de catalogue: B1139084
Poids moléculaire: 420.5 g/mol
Clé InChI: BHIBZAZKKARFIM-XRYBSMBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LG 101506 est un modulateur sélectif et actif par voie orale des récepteurs X rétinoïdes (RXR). Il a été initialement synthétisé pour surmonter certains des effets secondaires indésirables d'autres rétinoïdes. This compound a montré un potentiel dans la recherche sur le diabète de type 2 et le cancer en raison de sa capacité à moduler les RXR avec une forte affinité .

Applications De Recherche Scientifique

Oncology

Lung Cancer Prevention and Treatment
LG 101506 has shown significant anticarcinogenic properties, particularly in the prevention of lung cancer. In preclinical studies involving A/J mice treated with the carcinogen vinyl carbamate, this compound:

  • Reduced tumor burden : Markedly decreased tumor number and size.
  • Mechanism of Action : The compound acts as a chemopreventive agent by modulating RXR and PPARγ pathways, which are crucial in cancer development .

Case Study
In a study comparing this compound with another rexinoid, LG100268, both compounds demonstrated similar efficacy in reducing tumor incidence in lung cancer models. The study highlighted the potential of combining these agents with histone deacetylase inhibitors to enhance therapeutic outcomes .

Metabolic Diseases

Effects on Lipid Metabolism
this compound has been identified as a potent agent in regulating lipid metabolism. It has been shown to elevate high-density lipoprotein cholesterol levels in humanized apolipoprotein A-1-transgenic mice. This effect is particularly relevant for conditions such as dyslipidemia and cardiovascular diseases .

Glucose-Lowering Effects
The compound also exhibits glucose-lowering and insulin-sensitizing properties. In genetically predisposed type II diabetic mice, this compound effectively lowered blood glucose levels, suggesting its potential utility in managing diabetes .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other similar compounds reveals its unique profile:

Compound NameBinding Affinity for RXRNotable EffectsUnique Features
LGD1069HighUsed for cutaneous T-cell lymphoma; lowers glucose levelsFirst potent RXR ligand
LG100268HighEffective against breast and lung cancer; induces hypertriglyceridemiaKnown for adverse metabolic effects
AGN194204ModeratePotential anti-obesity effectsLess selective than this compound

This compound stands out due to its selective activation of RXR without significant adverse effects on triglyceride levels at higher doses. This selectivity may provide therapeutic benefits while minimizing side effects commonly associated with other rexinoids .

Mécanisme D'action

Target of Action

LG 101506, also known as LG101506 or (2E,4E,6Z)-7-[3,5-Ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid, is a selective modulator of the Retinoid X Receptors (RXRs) . It has a high affinity for RXRα, RXRβ, and RXRγ, with Ki values of 3, 9, and 11 nM respectively . These receptors play a significant role in regulating the differentiation and proliferation of cells .

Mode of Action

This compound interacts with its targets, the RXRs, by binding to them . This binding results in the selective activation of RXR heterodimers, including RXR:PPARγ, RXR:PPARα, and RXR:PPARδ . This interaction and subsequent activation lead to changes in the regulation of genes involved in cell differentiation, proliferation, and metabolism .

Biochemical Pathways

The activation of RXR heterodimers by this compound affects various biochemical pathways. For instance, it has been shown to inhibit inflammatory pathways induced by lipopolysaccharide (LPS) or TNFα in RAW264.7 cells . It also blocks the production of nitric oxide in a dose-dependent manner .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in animal models. In male ICR mice, the compound showed an oral AUC (0-6 h) of 2.09±0.45 μg•h/mL, a Tmax of 1 hour, and a Cmax of 1.2±0.28 μg•h/mL . These properties suggest that this compound has good bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. In vitro, it has been shown to induce differentiation in U937 leukemia cells . In vivo, it has been found to suppress lung carcinogenesis in A/J mice, reducing the number of lung tumors, the average tumor burden, and the size and histopathology of lung tumors .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LG 101506 implique la préparation d'une liqueur mère en dissolvant 2 milligrammes du composé dans 50 microlitres de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 milligrammes par millilitre . Le composé peut être traité et formulé davantage pour diverses applications de recherche.

Méthodes de production industrielle

Les méthodes de production industrielle pour this compound ne sont pas largement documentées.

Analyse Des Réactions Chimiques

Types de réactions

LG 101506 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure du composé.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le composé .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement aux récepteurs X rétinoïdes (RXR) avec une forte affinité (Ki de 2,7 nanomolaires pour RXRα) . Cette liaison entraîne la modulation des voies médiées par les RXR, notamment l'activation des hétérodimères RXR :récepteur activé par les proliférateurs de peroxysomes-gamma (PPARγ). Le composé présente également de puissantes propriétés anti-inflammatoires en inhibant la synthèse et la sécrétion d'oxyde nitrique et de cytokines inflammatoires dans les cellules de type macrophage .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

LG 101506 est unique en raison de sa forte sélectivité et de son activité orale en tant que modulateur des RXR. Il a été spécifiquement conçu pour surmonter les effets secondaires associés à d'autres rétinoïdes, ce qui en fait un composé précieux pour la recherche dans divers domaines .

Activité Biologique

Overview

LG 101506, also known as LG1506, is a selective retinoid X receptor (RXR) modulator with significant implications in metabolic disorders and cancer prevention. This compound has garnered attention due to its ability to selectively activate RXR heterodimers, particularly with peroxisome proliferator-activated receptors (PPARs), while exhibiting minimal activity on retinoic acid receptors (RARs). Its selective binding profile and biological effects make it a promising candidate for therapeutic applications, especially in the context of type 2 diabetes and cancer.

This compound demonstrates high binding affinity for RXR isoforms, with inhibition constants (K_i) of 3 nM, 9 nM, and 11 nM for RXRα, RXRβ, and RXRγ respectively. In contrast, it shows poor binding affinity for RAR isoforms (K_i values of 2746 nM for RARα, 3516 nM for RARβ, and >10,000 nM for RARγ) . This selective activation leads to beneficial metabolic effects while minimizing adverse side effects commonly associated with other rexinoids.

Table 1: Binding Affinity of this compound

ReceptorK_i (nM)
RXRα3
RXRβ9
RXRγ11
RARα2746
RARβ3516
RARγ>10,000

Metabolic Activity

This compound has been shown to lower blood glucose levels in genetically predisposed type II diabetic mice. In several studies, it was observed that this compound enhances insulin sensitivity and exhibits anti-obesity effects . The modulation of RXR:PPAR heterodimers plays a crucial role in these metabolic improvements.

In a study involving Zucker fatty rats, this compound was characterized as a potent insulin sensitizer. This effect is particularly relevant given the increasing prevalence of metabolic syndrome .

Anti-Cancer Properties

Research indicates that this compound may have potential as a chemopreventive agent against lung cancer. In experiments conducted on A/J mice exposed to the carcinogen vinyl carbamate, chronic administration of this compound resulted in significant reductions in tumor number and size . The compound demonstrated anti-inflammatory properties at nanomolar concentrations by suppressing the synthesis of inflammatory cytokines in macrophage-like cells .

Case Study: Lung Cancer Prevention

A study compared the anticarcinogenic actions of this compound and another rexinoid, LG100268. Both compounds were effective in reducing tumor burden when administered to mice previously treated with carcinogens. The results indicated that this compound not only inhibited tumor growth but also synergized with other therapeutic agents like histone deacetylase inhibitors .

Safety Profile

One of the notable advantages of this compound is its favorable safety profile compared to other rexinoids. It does not elevate triglyceride levels or suppress thyroid hormone activity in animal models . These findings suggest that this compound could be a safer alternative for patients requiring RXR modulation.

Propriétés

IUPAC Name

(2E,4E,6Z)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34F2O3/c1-16(12-22(28)29)10-9-11-17(2)19-13-18(24(3,4)5)14-20(25(6,7)8)23(19)30-15-21(26)27/h9-14,21H,15H2,1-8H3,(H,28,29)/b10-9+,16-12+,17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIBZAZKKARFIM-XRYBSMBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LG 101506
Reactant of Route 2
LG 101506
Reactant of Route 3
LG 101506
Reactant of Route 4
Reactant of Route 4
LG 101506
Reactant of Route 5
LG 101506
Reactant of Route 6
LG 101506
Customer
Q & A

Q1: How does LG101506 interact with its target and what are the downstream effects?

A: LG101506 is a selective Retinoid X Receptor (RXR) modulator. Unlike full RXR agonists, LG101506 selectively activates RXR in complex with specific heterodimer partners, primarily Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα and PPARγ) [, ]. This selective modulation leads to downstream effects such as improved insulin sensitization, reduced body weight gain, and favorable lipid profile changes compared to full RXR agonists [].

Q2: How does LG101506 compare to other RXR agonists in terms of efficacy and safety?

A: LG101506 demonstrates a more favorable safety profile compared to full RXR agonists like LG100268 []. While both compounds exhibit insulin-sensitizing and anti-cancer properties in preclinical models, full RXR agonists often lead to undesirable side effects like hypertriglyceridemia and thyroid hormone suppression. LG101506, through its selective RXR modulation, retains the therapeutic benefits while minimizing these adverse effects [, ].

Q3: What is the potential of LG101506 in cancer treatment and prevention?

A: LG101506 has shown promising anticancer effects in preclinical studies. In a lung cancer model using A/J mice, LG101506 significantly reduced tumor number, size, and overall burden []. Further research explored its potential in combination therapies, demonstrating synergistic effects with histone deacetylase inhibitors and chemotherapeutic agents [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.